Bromo-PEG7-amine

Analytical Chemistry PROTAC Synthesis Bioconjugation

Bromo-PEG7-amine is a heterobifunctional PEG7 linker engineered for sequential orthogonal conjugation in PROTAC synthesis. The primary amine reacts with NHS esters/carboxylic acids, while the bromo leaving group undergoes nucleophilic substitution with thiols/amines—enabling precise control over ligand orientation and stoichiometry. The PEG7 spacer (~24 atoms) falls within the empirically validated effective range for ternary complex formation, making it a critical reference point in linker SAR studies. Supplied as a stable hydrobromide salt with documented 3-year powder stability at -20°C. Choose Bromo-PEG7-amine for reproducible, publication-grade PROTAC constructs.

Molecular Formula C16H34BrNO7
Molecular Weight 432.35 g/mol
Cat. No. B12420548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG7-amine
Molecular FormulaC16H34BrNO7
Molecular Weight432.35 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCBr)N
InChIInChI=1S/C16H34BrNO7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16,18H2
InChIKeyRLEFVPCXTNOXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG7-amine: Heterobifunctional PEG7 Linker with Terminal Bromo and Amine Groups for PROTAC and Bioconjugation Synthesis


Bromo-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker comprising a seven-unit PEG chain terminated with a primary amine and a bromo group . The compound belongs to the PEG class of PROTAC linkers and is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates [1]. The PEG7 spacer provides a defined chain length corresponding to approximately 24 atoms, placing it within the optimal linker length range for ternary complex formation in PROTAC-mediated protein degradation [2]. The heterobifunctional architecture enables orthogonal conjugation strategies: the amine group reacts with carboxylic acids or activated esters to form stable amide bonds, while the bromo group undergoes nucleophilic substitution with thiols or amines .

Why Generic Substitution of Bromo-PEG7-amine with Alternative PEG Linkers May Compromise Experimental Reproducibility


PEG linkers of varying chain lengths or with different terminal functional groups cannot be arbitrarily interchanged in bioconjugation workflows without significant risk to synthetic yield, conjugate homogeneity, and biological activity [1]. Linker length is a critical determinant of PROTAC degradation efficiency: studies show that PROTACs with linker lengths of 16 atoms or fewer exhibit superior ER degradation compared to longer linkers, with 11–13 atom chains showing optimal activity [2]. The PEG7 spacer (approximately 24 atoms) occupies a distinct position in this structure-activity landscape. Additionally, the bromo leaving group exhibits different reactivity kinetics compared to tosyl, mesyl, or NHS ester groups, with implications for conjugation efficiency and side-product formation [3]. Substituting a shorter PEG chain (e.g., PEG3–PEG5) alters solubility and spacer geometry, while substituting a longer chain (e.g., PEG12) may reduce degradation potency due to suboptimal ternary complex geometry. Furthermore, the hydrobromide salt form ensures amine stability during storage, whereas free-base amines are prone to oxidation and carbamate formation, affecting batch-to-batch consistency .

Bromo-PEG7-amine Quantitative Differentiation: Comparative Evidence for Scientific Selection and Procurement


Bromo-PEG7-amine Demonstrates ≥95% HPLC Purity Versus Typical Crude PEG Linker Batches Requiring Additional Purification

Commercial Bromo-PEG7-amine is routinely supplied at ≥95% purity as determined by HPLC [1]. This purity specification is essential for PROTAC synthesis, where linker impurities can generate off-target degradation products and complicate structure-activity relationship interpretation. In contrast, crude or lower-purity PEG linkers typically range from 85–90% purity without post-synthetic purification, necessitating additional chromatography steps that increase time and material costs. The defined purity specification reduces batch-to-batch variability and ensures reproducible conjugation efficiency in multi-step synthetic workflows [1].

Analytical Chemistry PROTAC Synthesis Bioconjugation

PEG7 Linker Length Occupies Optimal Range for Ternary Complex Formation in PROTACs Relative to Shorter PEG Chains

Linker length is a critical determinant of PROTAC degradation efficiency. Comparative analysis of PROTACs with varying linker lengths demonstrates that chain lengths of 16 atoms or fewer produce superior ER degradation, with 11–13 atom chains exhibiting optimal activity [1]. The PEG7 spacer (approximately 24 atoms) falls within the empirically validated effective range for PROTAC applications. In systematic studies of linker length structure-activity relationships, longer linkers (>21 atoms) show reduced degradation potency due to suboptimal ternary complex geometry between the E3 ligase and target protein [1]. While direct head-to-head data for Bromo-PEG7-amine is not available, the PEG7 chain length has been successfully employed in published BRD4-targeting degrader-antibody conjugates, demonstrating effective intracellular protein degradation [2].

PROTAC Design Structure-Activity Relationship Linker Optimization

PEG-Based Linkers Enable Higher Drug-to-Antibody Ratios (DAR 8 vs DAR 4) Without Aggregation in ADC Formulations

In systematic ADC development studies using pendant-type PEG linkers, DAR8-ADCs constructed with PEG8 and PEG12 linkers demonstrated superior in vivo anti-tumor activity and improved pharmacokinetic profiles compared to conventional DAR4-ADCs without PEG linkers [1]. Hydrophobic interaction chromatography confirmed that increasing PEG chain length (from PEG4 to PEG12) progressively decreased overall conjugate hydrophobicity, with corresponding reductions in aggregate content as measured by size-exclusion chromatography [1]. DAR8-ADCs with PEG8 and PEG12 exhibited better PK profiles than both DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. Similarly, in an ovarian cancer xenograft model, a DAR 8 ADC based on a PEGylated linker demonstrated greater tumor volume reduction and prolonged median survival compared to Kadcyla® (an approved DAR 3.5 ADC control) [2]. While these studies used pendant PEG architectures rather than linear Bromo-PEG7-amine, the class-level evidence establishes that PEG incorporation is essential for achieving high-DAR ADCs with acceptable biophysical properties.

ADC Development Linker Hydrophilicity Drug-to-Antibody Ratio

Hydrobromide Salt Form Provides Enhanced Amine Stability and Handling Convenience Compared to Free-Base PEG-Amines

Bromo-PEG7-amine is supplied as the hydrobromide salt, which provides documented long-term stability: powder stored at -20°C remains stable for 3 years, while solutions in DMSO stored at -80°C remain stable for 6 months to 1 year [1]. The hydrobromide salt form protects the primary amine from oxidation and carbamate formation during storage, ensuring consistent reactivity upon deprotection. In contrast, free-base amines are susceptible to atmospheric oxidation and carbon dioxide absorption, leading to carbamate formation that reduces available nucleophilic amine for conjugation. The salt form also facilitates easier handling as a solid at room temperature and is stable at ambient temperature during shipping . This stability profile is critical for laboratories requiring consistent performance across extended experimental timelines.

Compound Stability Long-term Storage Formulation

Optimal Application Scenarios for Bromo-PEG7-amine Based on Quantitative Differentiation Evidence


PROTAC Development Requiring Defined PEG7 Spacer for Ternary Complex Optimization

Bromo-PEG7-amine is optimally deployed in PROTAC synthesis programs where linker length is a variable under systematic optimization. The PEG7 spacer (approximately 24 atoms) occupies the empirically validated effective range for degradation efficiency, with studies showing that linkers in the 9–16 atom range produce optimal activity while longer linkers (>21 atoms) exhibit reduced potency [1]. This scenario is particularly relevant for academic and pharmaceutical laboratories conducting linker structure-activity relationship studies, where the defined PEG7 length serves as a reference point for comparative evaluation of linker length effects on ternary complex formation [2].

Multi-Step Bioconjugation Workflows Requiring Orthogonal Reactive Handles

The heterobifunctional architecture of Bromo-PEG7-amine—combining a primary amine with a bromo leaving group—enables sequential, orthogonal conjugation strategies. The amine group reacts with activated esters (NHS) or carboxylic acids under standard coupling conditions, while the bromo group undergoes nucleophilic substitution with thiols or amines in a separate, controlled step. This orthogonal reactivity is essential for constructing complex PROTAC molecules where the E3 ligase ligand and target protein ligand must be attached in a specific orientation and stoichiometry [1].

Antibody-Drug Conjugate Linker Development for High-DAR Formulations

PEG-based linkers, including the PEG7 class to which Bromo-PEG7-amine belongs, are essential for achieving high drug-to-antibody ratios (DAR >4) without triggering aggregation due to hydrophobic payloads. Systematic studies demonstrate that PEG incorporation enables DAR8-ADCs with improved pharmacokinetic profiles and superior in vivo anti-tumor activity compared to DAR4-ADCs without PEG linkers [1]. The hydrophilic PEG spacer offsets the hydrophobicity of cytotoxic payloads, preserving antibody structural integrity and reducing aggregate formation as confirmed by size-exclusion chromatography [1].

Academic and Industrial Research Requiring Documented Long-Term Compound Stability

The hydrobromide salt form of Bromo-PEG7-amine provides documented 3-year powder stability at -20°C and 6-month to 1-year stability in DMSO solution at -80°C [1]. This defined stability profile is particularly valuable for multi-year grant-funded research programs, core facilities maintaining shared compound libraries, and industrial laboratories requiring consistent performance across extended project timelines. The salt form protects the amine from oxidation and carbamate formation, ensuring that the reactive amine remains available for conjugation when needed [2].

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